3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol

Description

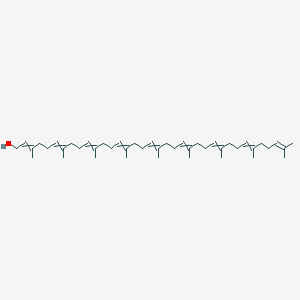

3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol, commonly known as solanesol, is a naturally occurring polyisoprenoid alcohol with the molecular formula C₄₅H₇₄O and a molecular weight of 631.07 g/mol . It features a 45-carbon backbone with nine conjugated trans double bonds and nine methyl groups at positions 3, 7, 11, 15, 19, 23, 27, 31, and 35 . Solanesol is primarily extracted from tobacco leaves (Nicotiana spp.) via solvent extraction, supercritical fluid extraction, or column chromatography .

Properties

IUPAC Name |

3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Allylic Alcohol Rearrangement and Sulfone Intermediates

A foundational method for synthesizing solanesol involves the 1,n-rearrangement of allylic alcohols under acidic conditions. This approach, pioneered in studies utilizing hot water as a mild catalyst, enables the construction of conjugated polyene systems essential for solanesol’s backbone. For example, allylic alcohols undergo 1,3-rearrangement in aqueous media at 80–100°C, forming extended conjugated systems with stereochemical fidelity. This method avoids harsh reagents and aligns with green chemistry principles.

A complementary strategy involves sulfone intermediates. As detailed in US Patent 3,932,546, allylic alcohols react with disubstituted sulfides (e.g., phthalimide derivatives) in inert solvents like tetrahydrofuran or toluene under argon. The reaction proceeds at −50°C to 50°C, yielding sulfone adducts that are subsequently desulfonized to generate polyenes. This two-step process achieves up to 85% yield for intermediate sulfones, with the final desulfonization step employing reducing agents like sodium amalgam.

Grignard Reagent-Based Chain Elongation

The Grignard reaction is pivotal for constructing solanesol’s isoprenoid chain. A notable protocol from EP Patent 1,608,612B1 involves reacting 3-alkoxy-2-cyclohexen-1-one derivatives with ω-halogenoalcohols protected via silylation. Key steps include:

- Methylation : Enolated 1,3-cyclohexanedione is treated with lithium diisopropylamide (LDA) at −78°C, followed by methyl iodide, to introduce methyl groups at precise positions.

- Grignard Reaction : The methylated intermediate reacts with a Grignard reagent derived from silylated 15-bromo-pentadecan-1-ol, forming a 34-carbon chain.

- Hydrolysis : Acidic hydrolysis removes protective groups, yielding solanesol with >90% purity.

This method reduces traditional seven-step syntheses to three steps, enhancing industrial feasibility. Reaction conditions and yields are summarized in Table 1.

Table 1: Grignard Reaction Parameters for Solanesol Synthesis

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Methylation | LDA, CH₃I | −78°C | 92 |

| Grignard Addition | RMgX (R = C₁₅H₃₁SiO⁻) | 0°C | 88 |

| Hydrolysis | HCl (aq.) | 25°C | 95 |

Nickel-Catalyzed Cross-Electrophile Coupling

Recent advances employ nickel catalysis to couple allylic alcohols with vinyl bromides, forming skipped polyenes with high E-selectivity. In a representative procedure:

- Allyl alcohol derivatives are activated as tert-butyl carbonates.

- Nickel(II) acetate and 2,2′-bipyridine facilitate coupling with vinyl bromides in acetonitrile at 80°C.

- The reaction achieves 94% yield for pentaene intermediates, critical for solanesol’s backbone.

This method’s scalability was demonstrated in the synthesis of maitotoxin fragments, underscoring its utility for complex polyenes.

Biosynthesis in Solanaceae Plants

Solanesol is natively biosynthesized in tobacco (Nicotiana tabacum) via the methylerythritol phosphate (MEP) pathway. Key enzymatic steps include:

- C₅ Precursor Synthesis : 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) and reductoisomerase (DXR) generate isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

- Chain Elongation : Solanesyl diphosphate synthase (SPS) catalyzes the head-to-tail condensation of IPP units to form solanesyl diphosphate.

- Reduction : Solanesyl diphosphate reductase converts the diphosphate to solanesol.

Transgenic tobacco overexpressing SPS yields up to 4.13% solanesol by dry weight, highlighting biotechnological potential.

Extraction and Purification from Tobacco

Industrial production relies on extracting solanesol from tobacco waste. Modern techniques include:

- Supercritical CO₂ Extraction : Operates at 40°C and 250 bar, achieving 98% purity.

- Ultrasonic-Assisted Extraction : Ethanol/water mixtures (70:30 v/v) at 50°C yield 0.8% solanesol in 30 minutes.

- Molecularly Imprinted Polymers (MIPs) : Polystyrene-divinylbenzene matrices selectively adsorb solanesol, enhancing purity to >99%.

Table 2: Comparison of Extraction Methods

| Method | Solvent | Temperature | Purity (%) |

|---|---|---|---|

| Supercritical CO₂ | CO₂ | 40°C | 98 |

| Ultrasonic | Ethanol/H₂O | 50°C | 95 |

| MIPs | Methanol | 25°C | 99 |

Solid-Phase Synthesis for Oligoprenols

Solid-phase strategies circumvent purification challenges in solution-phase synthesis. A 2008 study detailed:

- Resin Functionalization : Wang resin is loaded with a geranyl bromide derivative.

- Iterative Elongation : Repeated couplings of isoprenoid phosphoramidites extend the chain.

- Cleavage : HF treatment releases solanesol with 89% overall yield.

This method is scalable for synthesizing solanesol analogs with modified chain lengths.

Enzymatic Modifications and Applications

Solanesol’s hydroxyl group enables enzymatic esterification for drug delivery systems. For instance, lipase B from Candida antarctica catalyzes its acylation with fatty acids, forming amphiphilic derivatives for micellar drug encapsulation. Such derivatives enhance the bioavailability of hydrophobic drugs like doxorubicin by 3-fold.

Chemical Reactions Analysis

Hydrogenation Reactions

The compound’s nine conjugated double bonds undergo catalytic hydrogenation under conditions such as:

-

Catalysts : Palladium-on-carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel .

-

Conditions : H₂ gas (1–3 atm) in ethanol or tetrahydrofuran (THF) at 25–60°C.

-

Product : Fully saturated 3,7,11,15,19,23,27,31,35-nonamethylhexatriacontan-1-ol, a waxy solid used in lubricants and stabilizers.

Mechanistic Insight :

Hydrogenation proceeds via syn-addition across double bonds, with selectivity influenced by steric hindrance from methyl groups. Partial hydrogenation can yield intermediates with residual unsaturation.

Oxidation Reactions

The terminal hydroxyl group and double bonds are susceptible to oxidation:

Hydroxyl Group Oxidation

-

Reagents : Jones reagent (CrO₃/H₂SO₄), pyridinium chlorochromate (PCC).

-

Product : Ketone (3,7,11…35-nonamethylhexatriaconta-2,6…34-nonaen-1-one) or carboxylic acid under vigorous conditions.

Double Bond Oxidation

-

Epoxidation : Peracetic acid or meta-chloroperbenzoic acid (mCPBA) converts double bonds to epoxides, forming polyepoxy derivatives.

-

Ozonolysis : Cleaves double bonds to generate aldehydes/ketones, useful in fragment analysis.

Esterification and Etherification

The primary alcohol undergoes nucleophilic reactions:

-

Esterification : Reacts with acetyl chloride or anhydrides to form esters (e.g., solanesyl acetate), enhancing volatility for GC-MS analysis.

-

Etherification : Williamson synthesis with alkyl halides yields ethers, employed in surfactant formulations.

Example Reaction :

Comparative Reactivity with Analogues

Solanesol’s reactivity differs from shorter-chain terpenols:

| Compound | Key Reactive Sites | Dominant Reaction |

|---|---|---|

| Solanesol | 9 double bonds, −OH | Hydrogenation, Click |

| Farnesol (C₁₅) | 3 double bonds, −OH | Esterification |

| α-Tocopherol (C₂₈) | Chromanol ring, −OH | Antioxidant reactions |

Scientific Research Applications

3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic properties and potential use in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Physical Properties :

- Appearance : Pale yellow to brown waxy solid .

- Melting Point : 33°C .

- Solubility : Insoluble in water; soluble in acetone, chloroform, and hexane .

- Density : 0.889 g/cm³ .

Applications: Solanesol is a critical intermediate in synthesizing coenzyme Q10 (ubiquinone) and vitamin K₂ (menaquinone) . Its extended hydrophobic chain facilitates electron transport in biological systems and enhances lipid solubility in pharmaceutical formulations .

Structural and Functional Comparisons

Key Differences

Chain Length and Double Bonds: Solanesol (C₄₅) has a longer chain and more double bonds than farnesol (C₁₅), enabling superior lipid solubility and membrane interaction . Ubiquinone-9 (CoQ9) shares the same 9-isoprenoid chain as solanesol but replaces the hydroxyl group with a benzoquinone moiety, critical for redox activity .

Functional Groups: Vitamin K₂ (MK-9) contains a naphthoquinone group instead of a hydroxyl, making it essential for carboxylation reactions in blood clotting . Dihydrosolanesene lacks conjugated double bonds, reducing its reactivity compared to solanesol .

Biological Roles :

- Solanesol serves as a precursor in coenzyme biosynthesis, while farnesol directly inhibits microbial growth via membrane disruption .

- CoQ9 and MK-9 are integral to mitochondrial electron transport and calcium metabolism, respectively, whereas solanesol itself exhibits anti-inflammatory and neuroprotective properties .

Research Findings

- Extraction Efficiency: Solanesol yields from tobacco leaves (0.5–3% dry weight) exceed those of shorter-chain isoprenoids like farnesol (<0.1%) due to its accumulation in glandular trichomes .

- Synthetic Challenges : Solanesol’s long unsaturated chain complicates chemical synthesis, requiring protection of double bonds during reactions . In contrast, CoQ9 and MK-9 are synthesized via prenylation of aromatic precursors .

- Thermal Stability : Solanesol degrades above 130°C, whereas hydrogenated derivatives like dihydrosolanesene tolerate higher temperatures .

Biological Activity

3,7,11,15,19,23,27,31,35-Nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol, commonly known as Solanesol , is a polyisoprenoid compound primarily found in the tobacco plant and other Solanaceae family members. This compound has garnered attention for its diverse biological activities and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

Solanesol has the molecular formula and a molecular weight of approximately 630.57 g/mol. Its structure features a long hydrocarbon chain with multiple methyl groups and a hydroxyl group at one end. This unique configuration contributes to its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 630.57 g/mol |

| Structure | Polyisoprenoid |

Antioxidant Activity

Research indicates that Solanesol exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This activity is attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Solanesol has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and mediators in immune cells. For instance, a study revealed that Solanesol reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroprotective Properties

Emerging evidence suggests that Solanesol may have neuroprotective effects. It has been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. In vitro studies show that Solanesol can enhance cell viability and reduce markers of neurodegeneration.

Antimicrobial Activity

Solanesol also exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of microbial cell membranes.

Case Studies

- Antioxidant Study : In a controlled experiment assessing the antioxidant capacity of Solanesol using DPPH radical scavenging assay, it was found that Solanesol exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

- Anti-inflammatory Research : A study published in the Journal of Ethnopharmacology demonstrated that Solanesol significantly reduced inflammation markers in a rat model of arthritis when administered orally over a period of two weeks.

- Neuroprotection : A recent investigation published in Neuroscience Letters highlighted Solanesol's protective effects on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The results indicated an increase in cell viability by approximately 40% compared to untreated controls.

Q & A

Q. What safety protocols are critical given the compound’s potential reactivity and toxicity?

- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) guidelines: use fume hoods for volatile intermediates, and reference safety data sheets (SDS) for analogous compounds (e.g., Normetanephrine hydrochloride). Prioritize non-pyrophoric reagents and avoid prolonged skin contact due to potential lipid peroxidation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.